(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC13604865
Molecular Formula: C13H21BN2O3
Molecular Weight: 264.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21BN2O3 |
|---|---|
| Molecular Weight | 264.13 g/mol |
| IUPAC Name | 1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | FVBWLIPNYGDMCQ-NSHDSACASA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCOC3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a tetrahydrofuran-3-yl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group . The (S)-configuration at the tetrahydrofuran substituent introduces stereochemical specificity, which influences its reactivity and biological interactions .
Key structural parameters:
-
Molecular Formula:
-
IUPAC Name: 1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
The boronate ester group enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, while the tetrahydrofuran moiety contributes to hydrophilicity and conformational rigidity.
Synthesis and Optimization
Boronation via Lithiation
A common synthetic route involves lithiation followed by boronylation. For example, 4-bromo-1,3,5-trimethylpyrazole is treated with n-butyllithium at -78°C in tetrahydrofuran (THF)/hexane, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound with a 77% yield .
Reaction conditions:
Alternative Alkylation Strategies
Another method employs sodium hexamethyldisilazane (NaHMDS) to deprotonate pyrazole derivatives, followed by alkylation with allyl bromide at 70°C in THF. This approach achieves a 94% yield of the allyl-substituted analog, demonstrating the flexibility of boronate ester functionalization .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables palladium-catalyzed cross-coupling with aryl halides, a cornerstone reaction in pharmaceutical synthesis. For instance, this compound has been used to prepare androgen receptor antagonists and fibroblast growth factor receptor (FGFR) inhibitors .
Example reaction:
This reaction is critical for constructing complex molecules like encorafenib (a BRAF kinase inhibitor) .
Analytical Characterization
Spectroscopic Data
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing anticancer agents and targeted therapies. For example, it is used in the preparation of FGFR inhibitors by coupling with quinazoline scaffolds .
Agrochemistry
Boronate-containing pyrazoles are explored as herbicides and fungicides, leveraging their stability and bioactivity.
Recent Developments and Derivatives
Structural Analogs
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(3-Methoxypropyl)-4-boronate | 1000801-76-2 | 0.91 |
| 1-Cyclohexyl-4-boronate | 1175275-00-9 | 0.90 |
| 1-Cyclobutyl-4-boronate | 1002309-48-9 | 0.90 |
| Similarity indices reflect structural and functional overlap. |
Patent Activity
Recent patents (e.g., EP3280710B1) highlight its use in scalable processes for androgen receptor antagonists, emphasizing cost-effective Pd-catalyst loading (0.5–2 mol%) .
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